2,6-Naphthalenedisulfonic acid disodium

Description

Properties

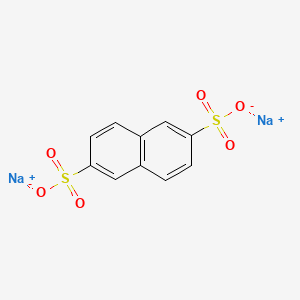

Molecular Formula |

C10H6Na2O6S2 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

disodium;naphthalene-2,6-disulfonate |

InChI |

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |

InChI Key |

WZZLWPIYWZEJOX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Naphthalenedisulfonic acid, sodium salt (1:2) primarily involves a sulfonation reaction followed by neutralization. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid to produce 2,6-naphthalenedisulfonic acid. This intermediate is then neutralized with sodium hydroxide to form the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

2,6-Naphthalenedisulfonic acid, sodium salt (1:2) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonated naphthoquinones.

Reduction: It can be reduced to form naphthalenesulfonic acids.

Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Naphthalenedisulfonic acid, sodium salt (1:2) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

Biology: This compound is used in biochemical assays and as a staining agent in microscopy.

Industry: It is used in the production of detergents, emulsifiers, and concrete additives.

Mechanism of Action

The mechanism of action of 2,6-Naphthalenedisulfonic acid, sodium salt (1:2) involves its ability to act as a surfactant and chelating agent. The sulfonic acid groups can interact with metal ions, forming stable complexes that enhance the solubility and stability of various compounds. This property is particularly useful in industrial applications where the compound is used to improve the dispersion of pigments and other additives .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Disodium naphthalene-2,6-disulfonate

- CAS No.: 1655-45-4

- Molecular Formula : C₁₀H₆Na₂O₆S₂

- Molecular Weight : 332.26 g/mol

- Appearance : White, water-soluble powder .

Comparison with Similar Compounds

Structural Isomers: 1,6-Naphthalenedisulfonic Acid Disodium Salt

- CAS No.: 1655-43-2 .

- Key Differences :

- Sulfonate Group Positions : Sulfonate groups at 1,6-positions (adjacent rings) vs. 2,6-positions (opposite rings).

- Symmetry and Reactivity : The 2,6-isomer’s symmetrical structure enhances crystallinity and metal-coordination efficiency, making it more suitable for catalytic applications .

- Synthesis : The 1,6-isomer is less commonly used in catalysis due to steric hindrance and reduced ligand stability.

Functionalized Derivatives: 2,7-Naphthalenedisulfonic Acid Derivatives

- Example Compound: 4-Hydroxy-5-[(4-methylphenyl)sulfonyl]amino-3-(2-phenyldiazenyl)-2,7-naphthalenedisulfonic Acid Disodium Salt (CAS 6844-74-2) .

- Key Differences: Additional Functional Groups: Hydroxy, sulfonylamino, and phenyldiazenyl groups introduce redox activity and π-conjugation. Applications: Likely used in specialized dyes or sensors due to enhanced electronic properties, unlike the simpler 2,6-isomer . Molecular Weight: Higher (623.59 g/mol) due to substituents, reducing solubility in polar solvents compared to 2,6-NDA .

Cation Variants: Dipotassium 7-Hydroxynaphthalene-1,3-Disulfonate

- CAS No.: 842-18-2 .

- Key Differences :

Physicochemical and Functional Comparisons

Reactivity and Stability

Key Research Findings

- Catalytic Superiority : Zr-NDA (2,6-isomer) outperforms other zirconium catalysts (e.g., Zr-AIER) in hydrogen transfer reactions due to optimal sulfonate spacing and porosity .

- Synthetic Utility : The 2,6-isomer’s symmetry enables high-purity 2,6-dihydroxy naphthalene synthesis (97% yield) , whereas 1,6-isomer routes face oxidative challenges.

- Degradation Behavior: 2,6-NDA degrades faster than mono-sulfonated analogs under radiation, attributed to electron-withdrawing effects of dual sulfonate groups .

Biological Activity

2,6-Naphthalenedisulfonic acid disodium (also known as disodium naphthalene-2,6-disulfonate) is an organic compound with significant biological activity. Its chemical formula is , and it is classified under the category of naphthalene sulfonates. This compound has garnered attention in various fields, including environmental science, pharmacology, and material science, due to its unique properties and potential applications.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1655-45-4 |

| Molecular Weight | 332.26 g/mol |

| IUPAC Name | Disodium naphthalene-2,6-disulfonate |

| Solubility | Soluble in water |

Structure

The structure of this compound features a naphthalene backbone with two sulfonic acid groups positioned at the 2 and 6 positions. This arrangement contributes to its solubility and reactivity.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits antibacterial activity against several pathogenic bacteria, notably:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Environmental Applications

This compound has been utilized in environmental studies as a tracer due to its distinct chemical properties. In geothermal systems, it has been injected to track water movement and assess reservoir characteristics. For instance, a study reported that after injecting 100 kg of the compound into a geothermal well, significant recovery rates were observed over a period of 179 days, indicating effective tracking capabilities .

Case Studies

- Antibacterial Efficacy : A study published in Applied and Environmental Microbiology highlighted the isolation of a Moraxella strain capable of degrading naphthalene sulfonates, including 2,6-naphthalenedisulfonic acid. This research emphasized the potential for bioremediation applications using this compound .

- Tracer Tests in Geothermal Systems : Research conducted at the Raft River Geothermal Site involved the use of this compound as a tracer. The study analyzed tracer concentrations using high-performance liquid chromatography (HPLC) and demonstrated its effectiveness in evaluating geothermal reservoir characteristics .

Toxicological Profile

According to DrugBank data, while this compound shows promise in various applications, it also exhibits potential toxicity. The Ames test indicates a moderate risk for mutagenicity . Furthermore, studies suggest that it is not readily biodegradable, raising concerns about its environmental persistence .

Summary of Toxicity Data

| Toxicity Aspect | Value |

|---|---|

| Ames Test | Moderate risk for mutagenicity |

| Biodegradability | Not readily biodegradable |

Q & A

Q. What are the recommended safety protocols for handling 2,6-naphthalenedisulfonic acid disodium salt in laboratory settings?

- Methodological Answer : Researchers should prioritize respiratory protection (e.g., N95 masks) due to limited evidence of respiratory sensitization . Use general protective gloves (e.g., lightweight rubber) and safety glasses with side shields to prevent skin/eye contact . Engineering controls like general exhaust ventilation are sufficient under normal conditions, but localized extraction may be required for dust-prone processes . Compliance with regional exposure limits is critical; for example, adhere to Oregon’s permissible exposure limits (total dust: 10 mg/m³) and OSHA’s Table Z3 guidelines .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Confirm purity via melting point analysis (>300°C, as per lit.) and solubility testing in water (freely mixes, forming a clear solution) . Structural characterization should include Fourier-transform infrared spectroscopy (FTIR) to identify sulfonate groups (S=O stretching at ~1200 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve aromatic proton environments . Cross-reference with regulatory databases (e.g., CAS 1655-45-4) to validate synthetic batches .

Q. What disposal protocols align with environmental regulations for this compound?

- Methodological Answer : Neutralize aqueous waste using cation-exchange resins to recover sulfonic acid derivatives, followed by incineration in licensed facilities . Solid waste should be treated as non-recyclable hazardous material, adhering to local regulations (e.g., U.S. EPA guidelines) . Consult institutional Environmental Health and Safety (EHS) teams for region-specific disposal workflows .

Advanced Research Questions

Q. How can experimental design optimize the catalytic efficiency of this compound salt in synthesizing bisphenol S (BPS)?

- Methodological Answer : Optimize resin-catalyzed conversion by adjusting reaction variables:

- Temperature : 80–90°C maximizes sulfonic acid formation .

- Resin loading : 37:1 resin-to-substrate ratio achieves 93.5% BPS yield .

- Reaction time : Monitor conversion via HPLC to terminate at peak efficiency (~4–6 hours) .

Post-synthesis, purify BPS via hot-water recrystallization (7 g crude BPS in 300 g H₂O) to achieve >92% purity .

Q. What strategies mitigate batch-to-batch variability when using this compound as a dopant for conductive polymers?

- Methodological Answer : Standardize doping conditions for polypyrrole (PPy) synthesis:

- Dopant concentration : 0.1–0.3 M ensures consistent conductivity without over-oxidation .

- Polymerization time : 12–24 hours under aqueous conditions with ammonium persulfate as the oxidant .

Characterize conductivity via four-point probe measurements and validate reproducibility across ≥3 batches. Adjust pH to 2–3 to stabilize sulfonate groups during in situ polymerization .

Q. How should researchers resolve contradictions in toxicity data for this compound?

- Methodological Answer : Address discrepancies (e.g., limited respiratory sensitization evidence vs. non-classified acute toxicity ) via:

- In vitro assays : Conduct bronchial epithelial cell (e.g., BEAS-2B) exposure studies to assess cytokine release (IL-6, TNF-α) .

- Animal models : Perform OECD 406 sensitization tests using murine models to validate hazard classification .

Cross-reference regulatory lists (e.g., Hawaii Air Contaminant Limits) to align risk assessments with jurisdictional requirements .

Q. What methodologies enable precise calibration of fluorescence sensors using this compound?

- Methodological Answer : Prepare calibration standards by serial dilution from a 10 ppm stock solution in deionized water . Validate fluorescence intensity at λ_ex/λ_em = 270/320 nm (naphthalene-like emission) using a spectrofluorometer . Correct for matrix effects (e.g., pH, ionic strength) by spiking environmental samples with internal standards (e.g., anthracene-1-sulfonate) .

Data Contradiction Analysis

Q. How can researchers navigate conflicting regulatory exposure limits in multi-site studies?

- Methodological Answer : Adopt the most conservative limits (e.g., Oregon’s 10 mg/m³ total dust vs. Hawaii’s 5 mg/m³ respirable dust ). Implement real-time aerosol monitoring (e.g., NIOSH Method 0600) and adjust ventilation protocols site-by-site . Document compliance in institutional review boards (IRBs) to ensure ethical consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.